3-Methoxy-2-methylquinoline-4-carboxylic acid
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Overview
Description
3-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a methoxy group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with methanol in the presence of a catalyst can yield the desired compound. Another approach involves the use of microwave irradiation to promote the cyclization of suitable starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as aminoquinolines, halogenated quinolines, and alkylated quinolines.
Scientific Research Applications
3-Methoxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 3-Methoxyquinoline-4-carboxylic acid
- 2-Methyl-3-nitroquinoline
Uniqueness
3-Methoxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which imparts distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
93001-91-3 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-methoxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-11(16-2)10(12(14)15)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
OTBBTOKYRSDPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1OC)C(=O)O |
Origin of Product |
United States |
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